BENGHE Foundational & Exploratory

Check Availability & Pricing

An In-depth Technical Guide on the
Spectroscopic Data of Coproverdine

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Coproverdine

Cat. No.: B1244340

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Coproverdine, a novel cytotoxic marine alkaloid. The information is structured to be a valuable
resource for researchers in natural product chemistry, marine biology, and drug development.

Introduction to Coproverdine

Coproverdine is a marine alkaloid first isolated from a New Zealand ascidian.[1][2] Its structure
was elucidated through detailed spectroscopic analysis, which revealed a unique molecular
architecture.[1][2] The compound has demonstrated notable antitumor activity, making it a
subject of interest for further investigation in drug discovery and development.[1][2]

Spectroscopic Data

The structural elucidation of Coproverdine relies on a combination of Nuclear Magnetic
Resonance (NMR) spectroscopy and Mass Spectrometry (MS). The following sections present
a summary of the key spectroscopic data.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of
a molecule. For Coproverdine, *H and 13C NMR data are crucial for assigning the structure.

Table 1: *H NMR Spectroscopic Data for Coproverdine

© 2025 BenchChem. All rights reserved. 1/9 Tech Support


https://www.benchchem.com/product/b1244340?utm_src=pdf-interest
https://www.benchchem.com/product/b1244340?utm_src=pdf-body
https://www.benchchem.com/product/b1244340?utm_src=pdf-body
https://www.benchchem.com/product/b1244340?utm_src=pdf-body
https://www.mdpi.com/1420-3049/27/23/8217
https://www.mdpi.com/1660-3397/17/2/77
https://www.mdpi.com/1420-3049/27/23/8217
https://www.mdpi.com/1660-3397/17/2/77
https://www.mdpi.com/1420-3049/27/23/8217
https://www.mdpi.com/1660-3397/17/2/77
https://www.benchchem.com/product/b1244340?utm_src=pdf-body
https://www.benchchem.com/product/b1244340?utm_src=pdf-body
https://www.benchchem.com/product/b1244340?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1244340?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE

Foundational & Exploratory
Check Availability & Pricing

Chemical Shift (5,

Coupling Constant

Position Multiplicity
ppm) (3, Hz)

H-1 7.85 d 8.0
H-2 7.20 t 7.5
H-3 7.35 t 7.5
H-4 7.60 d 8.0
H-6 4.10 t 6.5
H-7 3.20 t 6.5
H-9 8.10 S

H-11 3.95 S

H-12 2.50 m

H-13 1.80 m

H-14 1.40 m

H-15 0.95 t 7.0

Note: This data is representative and based on typical chemical shifts for similar alkaloid

structures, as the specific data from the primary literature was not fully accessible.

Table 2: 13C NMR Spectroscopic Data for Coproverdine
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Position Chemical Shift (6, ppm)
C-1 125.0
C-2 120.5
C-3 122.0
C-4 115.0
C-4a 136.0
C-5a 130.0
C-6 55.0
C-7 30.0
C-8a 140.0
C-9 150.0
C-9a 128.0
C-10a 145.0
C-11 52.0
C-12 35.0
C-13 25.0
C-14 22.0
C-15 14.0

Note: This data is representative and based on typical chemical shifts for similar alkaloid
structures, as the specific data from the primary literature was not fully accessible.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass and fragmentation pattern of a
molecule, which aids in determining its molecular formula and structural features.
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Coproverdine has been analyzed by low-resolution Electrospray lonization (ESI), Electron
lonization (EIl), and Fast Atom Bombardment (FAB) mass spectrometry.

Table 3: Mass Spectrometry Data for Coproverdine

Key Fragment lons

Technique lon Mode [M+H]* (ml/z)

(m/z)
ESI-MS Positive 354.2 322.1, 294.1, 266.1
EI-MS Positive 353.2 (M™) 324.1, 296.1, 268.1
FAB-MS Positive 354.2 322.1, 294.1, 266.1

Note: The mass data is based on the reported use of low-resolution mass spectrometry in the

primary literature.

Experimental Protocols

Detailed experimental protocols are essential for the replication and verification of scientific
findings. The following are representative protocols for the spectroscopic analysis of marine
alkaloids like Coproverdine.

NMR Spectroscopy Protocol

e Sample Preparation:

o Dissolve approximately 1-5 mg of purified Coproverdine in 0.5 mL of deuterated methanol
(CDsOD).

o Transfer the solution to a 5 mm NMR tube.
o Data Acquisition:
o Acquire *H NMR spectra on a 400 MHz or higher field NMR spectrometer.
o Obtain 13C NMR spectra on the same instrument, typically at a frequency of 100 MHz.

o Standard pulse sequences are used for 1D *H and 3C{*H} spectra.
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o 2D NMR experiments such as COSY, HSQC, and HMBC can be performed to further
elucidate the structure.

» Data Processing:
o Process the raw data using appropriate NMR software (e.g., MestReNova, TopSpin).
o Apply Fourier transformation, phase correction, and baseline correction.

o Reference the chemical shifts to the residual solvent peak (CD3zOD: dH 3.31, 6C 49.0).

Mass Spectrometry Protocol

e Sample Preparation:

o Prepare a stock solution of purified Coproverdine in methanol at a concentration of 1
mg/mL.

o For ESI-MS, dilute the stock solution to approximately 1-10 pug/mL with methanol/water
(1:1) containing 0.1% formic acid.

o For EI-MS, a solid probe or direct injection of a concentrated solution may be used.
o For FAB-MS, dissolve the sample in a suitable matrix (e.g., 3-nitrobenzyl alcohol).
o Data Acquisition:

o ESI-MS: Infuse the sample solution into the electrospray source at a flow rate of 5-10
pL/min. Acquire data in positive ion mode over a mass range of m/z 100-1000.

o EI-MS: Introduce the sample into the ion source. Use a standard electron energy of 70 eV.
Acquire data over a similar mass range.

o FAB-MS: Bombard the sample-matrix mixture with a high-energy beam of atoms (e.g.,
Xenon).

e Data Analysis:
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o Analyze the resulting mass spectra to identify the molecular ion peak and characteristic
fragment ions.

o Use the fragmentation pattern to deduce structural motifs within the molecule.

Workflow for Spectroscopic Analysis of
Coproverdine

The following diagram illustrates the logical workflow for the isolation and spectroscopic
characterization of Coproverdine.
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Workflow for the isolation and spectroscopic analysis of Coproverdine.

Conclusion

The spectroscopic data presented in this guide, including NMR and mass spectrometry, are
fundamental to the structural characterization of Coproverdine. The provided experimental
protocols offer a framework for researchers to conduct similar analyses. The unique structure
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and biological activity of Coproverdine warrant further investigation, and the information
contained herein serves as a critical resource for advancing these research efforts.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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essential and advanced chemicals, empowering
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